Cas no 116530-22-4 (6-Methylnaphthalen-1-amine)

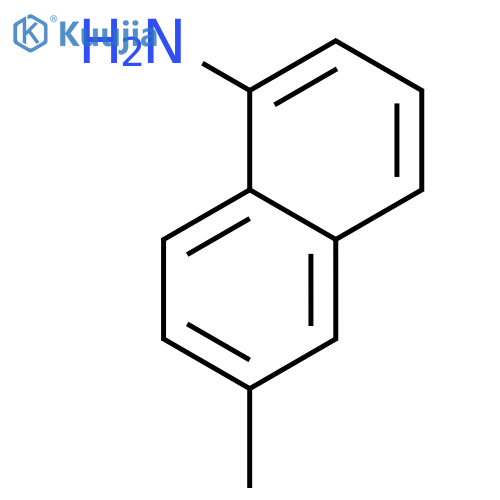

6-Methylnaphthalen-1-amine structure

商品名:6-Methylnaphthalen-1-amine

CAS番号:116530-22-4

MF:C11H11N

メガワット:157.211742639542

MDL:MFCD17012483

CID:1095191

PubChem ID:21328787

6-Methylnaphthalen-1-amine 化学的及び物理的性質

名前と識別子

-

- 6-Methylnaphthalen-1-amine

- 1-Amino-6-methylnaphthalene

- MFCD17012483

- DS-9260

- SB76347

- 1-Naphthalenamine, 6-methyl-

- SY121421

- SCHEMBL4088386

- JHQJTDIFWIZURA-UHFFFAOYSA-N

- DTXSID70612497

- DB-083943

- CS-0152923

- C71537

- AKOS022189806

- 6-Methylnaphthalen-1-ylamine

- 116530-22-4

-

- MDL: MFCD17012483

- インチ: InChI=1S/C11H11N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,12H2,1H3

- InChIKey: JHQJTDIFWIZURA-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C1)C(=CC=C2)N

計算された属性

- せいみつぶんしりょう: 157.089149355g/mol

- どういたいしつりょう: 157.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

6-Methylnaphthalen-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB491942-250 mg |

6-Methylnaphthalen-1-amine; . |

116530-22-4 | 250MG |

€366.50 | 2023-04-20 | ||

| Chemenu | CM141046-1g |

6-methylnaphthalen-1-amine |

116530-22-4 | 95% | 1g |

$549 | 2021-08-05 | |

| Chemenu | CM141046-250mg |

6-methylnaphthalen-1-amine |

116530-22-4 | 95% | 250mg |

$*** | 2023-04-03 | |

| eNovation Chemicals LLC | D910159-0.25g |

1-Amino-6-methylnaphthalene |

116530-22-4 | 97% | 0.25g |

$215 | 2024-07-20 | |

| Ambeed | A135663-250mg |

6-Methylnaphthalen-1-amine |

116530-22-4 | 95% | 250mg |

$199.0 | 2024-04-26 | |

| Ambeed | A135663-1g |

6-Methylnaphthalen-1-amine |

116530-22-4 | 95% | 1g |

$394.0 | 2024-04-26 | |

| Aaron | AR000DEB-1g |

1-Naphthalenamine, 6-methyl- |

116530-22-4 | 95% | 1g |

$458.00 | 2025-01-20 | |

| Crysdot LLC | CD12176956-1g |

6-Methylnaphthalen-1-amine |

116530-22-4 | 95+% | 1g |

$581 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHC001-250mg |

6-methylnaphthalen-1-amine |

116530-22-4 | 95% | 250mg |

¥1397.0 | 2024-04-25 | |

| Aaron | AR000DEB-5g |

1-Naphthalenamine, 6-methyl- |

116530-22-4 | 95% | 5g |

$1428.00 | 2025-01-20 |

6-Methylnaphthalen-1-amine 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

116530-22-4 (6-Methylnaphthalen-1-amine) 関連製品

- 50870-10-5(3-Methylnaphthalen-1-amine)

- 6939-34-0(7-Methylnaphthalen-1-amine)

- 4523-45-9(4-Methylnaphthalen-1-amine)

- 130523-30-7(8-Methylnaphthalen-1-amine)

- 102878-61-5(5-Methylnaphthalen-1-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:116530-22-4)6-Methylnaphthalen-1-amine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):179.0/355.0